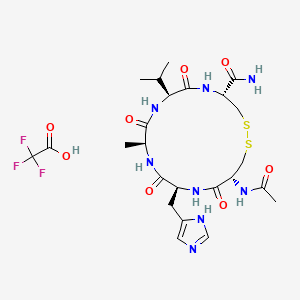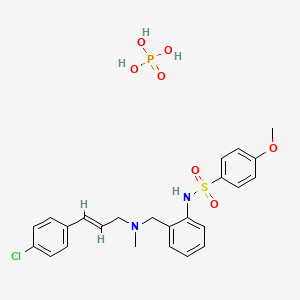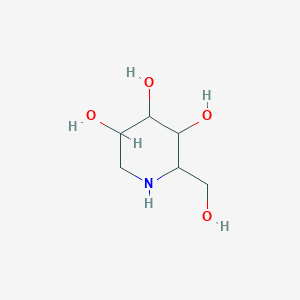
脱氧诺吉霉素
描述
科学研究应用
1-Deoxynojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various chemical studies.
Biology: It plays a role in studying carbohydrate metabolism and enzyme inhibition.
Medicine: It is used in the treatment of diabetes, obesity, and viral infections due to its ability to inhibit α-glucosidase
Industry: It is used in the production of functional foods and nutraceuticals.
作用机制
Target of Action
Deoxynojirimycin (DNJ) primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . DNJ is a potent inhibitor of this enzyme .
Mode of Action
DNJ, an α-glucosidase inhibitor, can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . It interferes with virus assembly by inhibiting the activity of α-glucosidase, causing the precursor of the glycoprotein on the envelope to misfold during N-glycosylation and rendering it unable to transport the virus out of the endoplasmic reticulum .
Biochemical Pathways
The biosynthetic pathway of DNJ is related to the glycolysis pathway, starting from fructose-6-phosphate . It involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding DNJ . DNJ can interfere with the normal function of α-glucosidase, thereby affecting the carbohydrate hydrolysis pathway .
Pharmacokinetics
The absorption rate of DNJ decreases when DNJ and Carboxymethylcellulose Sodium (CMCNa) are concomitantly ingested in rats through the oral route . This change in the pharmacokinetics of DNJ leads to an improved antihyperglycemic effect .
Result of Action
DNJ possesses antihyperglycemic, anti-obesity, and antiviral features . By inhibiting α-glucosidase, DNJ can efficaciously regulate hyperglycemia, which is regarded as an effective strategy to treat type 2 diabetes . It also interferes with virus assembly, making it a potential antiviral agent .
Action Environment
DNJ naturally exists in plants, insects, and the culture broth of some microbes as a secondary metabolite product . The content of DNJ in these sources can be relatively low, which can restrict its large-scale industrial production . With the development of micro-biotechnology, the production of dnj during microbial fermentation has potential for industrial applications .
生化分析
Biochemical Properties
Deoxynojirimycin plays a crucial role in biochemical reactions by inhibiting the activity of α-glucosidase . This inhibition delays the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. Deoxynojirimycin interacts with various enzymes, proteins, and biomolecules, including α-glucosidase and glucosylceramidase . The nature of these interactions involves competitive inhibition, where Deoxynojirimycin binds to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Cellular Effects
Deoxynojirimycin exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, Deoxynojirimycin promotes cardiac function and rescues mitochondrial cristae in mitochondrial hypertrophic cardiomyopathy by targeting optic atrophy protein 1 (OPA1) to promote its oligomerization . Additionally, Deoxynojirimycin attenuates cellular oxidative stress and mitigates oxidative DNA damage and cell senescence in human umbilical vein endothelial cells .
Molecular Mechanism
At the molecular level, Deoxynojirimycin exerts its effects through competitive inhibition of α-glucosidase . This inhibition involves binding to the enzyme’s catalytic site, altering its conformation and preventing substrate binding . Deoxynojirimycin also interacts with other biomolecules, such as glucosylceramidase, affecting glycosylation pathways and cellular metabolism . These interactions lead to changes in gene expression and enzyme activity, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deoxynojirimycin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that Deoxynojirimycin maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to Deoxynojirimycin has been associated with sustained reductions in blood glucose levels and improved metabolic profiles in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Deoxynojirimycin vary with different dosages in animal models. At lower doses, Deoxynojirimycin effectively reduces blood glucose levels and improves insulin sensitivity . Higher doses may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases do not enhance efficacy .
Metabolic Pathways
Deoxynojirimycin is involved in several metabolic pathways, primarily through its inhibition of α-glucosidase . This inhibition affects carbohydrate metabolism by reducing glucose absorption in the small intestine . Deoxynojirimycin also interacts with enzymes such as glucosylceramidase, influencing glycosylation pathways and metabolic flux . These interactions contribute to its anti-diabetic and anti-obesity effects .
Transport and Distribution
Within cells and tissues, Deoxynojirimycin is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization . Deoxynojirimycin’s distribution is influenced by its chemical properties, including its hydrophilicity and molecular size . These factors affect its accumulation in specific tissues and its overall bioavailability .
Subcellular Localization
Deoxynojirimycin’s subcellular localization plays a crucial role in its activity and function . The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits glycosylation enzymes . Targeting signals and post-translational modifications direct Deoxynojirimycin to these specific compartments, enhancing its inhibitory effects on glycosylation pathways . This localization is essential for its therapeutic efficacy and cellular impact .
准备方法
1-Deoxynojirimycin can be synthesized through the reduction of nojirimycin . It is also found naturally in mulberry tree roots and Bacillus species . Industrial production often involves microbial fermentation, which has potential for large-scale applications . The fermentation process is regulated to optimize the yield of 1-Deoxynojirimycin .
化学反应分析
1-Deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of nojirimycin leads to the synthesis of 1-Deoxynojirimycin.
Substitution: It can undergo substitution reactions to form derivatives with improved properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions are derivatives of 1-Deoxynojirimycin with enhanced biological activities .
相似化合物的比较
Similar compounds to 1-Deoxynojirimycin include:
Nojirimycin: The precursor to 1-Deoxynojirimycin, also a glycosidase inhibitor.
1-Deoxymannojirimycin: Another glycosidase inhibitor with antiviral properties.
Duvoglustat: A derivative of 1-Deoxynojirimycin with potential anti-HIV activity.
1-Deoxynojirimycin is unique due to its strong glycosidase inhibitory activity and its presence in both natural sources and microbial fermentation .
属性
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIFEVIBLOUGU-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172647 | |
| Record name | Duvoglustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19130-96-2 | |
| Record name | Deoxynojirimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19130-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvoglustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019130962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duvoglustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03206 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Duvoglustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUVOGLUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ56898FLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


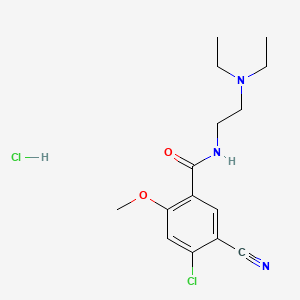

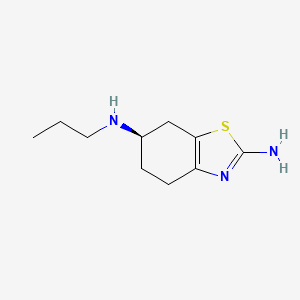
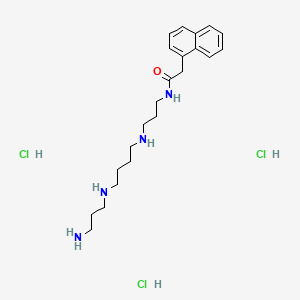
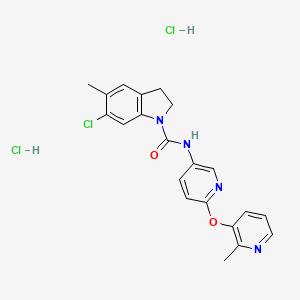

![3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid](/img/structure/B1663568.png)
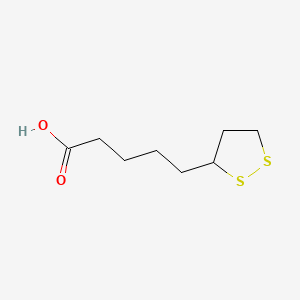
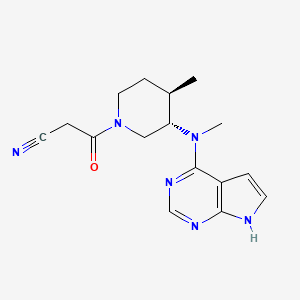
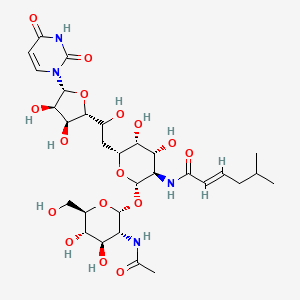
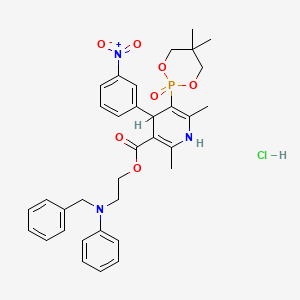
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
